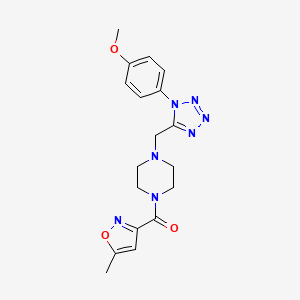
(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H21N7O3 and its molecular weight is 383.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as isoxazole derivatives, have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Mode of Action
Compounds with similar structures, such as tetrazole derivatives, can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to their wide range of biological activities .
Pharmacokinetics
It’s worth noting that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
生物活性
The compound (4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 318.36 g/mol
- Key Functional Groups :
- Piperazine ring
- Tetrazole moiety
- Isoxazole ring
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrazole-based compounds. For instance, compounds containing tetrazole rings have been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds often range from 0.1 to 3.2 µg/mL, indicating strong antimicrobial properties .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 0.8 | Staphylococcus aureus |
| Compound B | 1.2 | E. coli |
| Compound C | 2.5 | Pseudomonas aeruginosa |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors are significant in managing urinary infections.
- AChE Inhibition : Compounds similar to this compound have demonstrated IC₅₀ values ranging from 0.63 to 6.28 µM, indicating potent AChE inhibition compared to standard references .
| Compound | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| Compound D | 2.14 | AChE |
| Compound E | 0.63 | Urease |
The biological activity of this compound is believed to arise from its ability to bind to specific receptors and enzymes within biological systems. The presence of the piperazine and tetrazole moieties allows for diverse interactions at the molecular level, which can modulate various biochemical pathways.
Binding Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins. These studies suggest that the compound may fit well into the active sites of certain enzymes, thereby inhibiting their function and leading to therapeutic effects .
Case Studies
Several case studies have illustrated the effectiveness of related compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a structural analog of this compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent .
- Neuroprotective Effects : Research involving similar piperazine derivatives indicated neuroprotective effects in animal models, supporting further investigation into their use for neurodegenerative diseases .
特性
IUPAC Name |
[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3/c1-13-11-16(20-28-13)18(26)24-9-7-23(8-10-24)12-17-19-21-22-25(17)14-3-5-15(27-2)6-4-14/h3-6,11H,7-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKSRAOJEURMIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














